AMMONIUM ALGINATE

概要

説明

AMMONIUM ALGINATE is a wound dressing composed of calcium sodium alginate fibers. It is a soft, sterile, non-woven pad that transforms into a gel-like substance upon contact with wound exudate. This gel formation helps to create a moist environment conducive to wound healing and provides a protective barrier against infection .

準備方法

Synthetic Routes and Reaction Conditions: AMMONIUM ALGINATE is derived from alginic acid, a naturally occurring polysaccharide found in brown seaweed. The preparation involves the extraction of alginic acid, which is then converted into its calcium and sodium salts. The process includes:

Extraction: Alginic acid is extracted from brown seaweed using an alkaline solution.

Purification: The extracted alginic acid is purified to remove impurities.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and conversion processes. The alginate fibers are produced through a wet-spinning process, where the alginate solution is extruded into a calcium chloride bath, forming fibers that are then washed, dried, and sterilized .

化学反応の分析

Types of Reactions: AMMONIUM ALGINATE primarily undergoes ion-exchange reactions. When in contact with wound exudate, the calcium ions in the alginate fibers are exchanged with sodium ions from the exudate, leading to the formation of a gel-like substance .

Common Reagents and Conditions:

Calcium Chloride: Used in the conversion of alginic acid to calcium alginate.

Sodium Carbonate: Used in the conversion of alginic acid to sodium alginate.

Wound Exudate: Contains sodium ions that facilitate the ion-exchange reaction.

Major Products Formed:

Calcium Alginate Gel: Formed upon contact with wound exudate, providing a moist environment for wound healing.

科学的研究の応用

Food Technology

Thickening and Gelling Agent

Ammonium alginate is widely used in the food industry as a thickening and gelling agent. It is particularly effective in creating stable emulsions and foams, making it suitable for products like salad dressings, sauces, and dairy products. Its ability to form gels upon interaction with calcium ions is crucial for these applications .

Encapsulation of Flavors and Nutrients

The compound is also utilized for encapsulating flavors and nutrients, enhancing the stability and release profiles of these components in food products. This application is particularly beneficial in functional foods where controlled release is desired .

Pharmaceuticals

Drug Delivery Systems

In pharmaceutical applications, this compound serves as a matrix for drug delivery systems. Its biocompatibility and ability to form hydrogels allow for sustained release of drugs, improving therapeutic efficacy. Alginate-based hydrogels can be tailored to respond to specific stimuli (e.g., pH or temperature), enabling targeted drug delivery .

Wound Dressings

this compound is employed in wound care as a component of advanced dressings. Its high absorbency helps manage exudate while providing a moist environment conducive to healing. The gel formed by this compound upon contact with wound exudate aids in cell proliferation and tissue regeneration .

Biomedical Applications

Tissue Engineering

In the field of tissue engineering, this compound hydrogels are used as scaffolding materials due to their structural similarity to extracellular matrices. These hydrogels support cell attachment and growth, facilitating the development of engineered tissues .

Cell Encapsulation

this compound is also utilized for cell encapsulation techniques, which protect cells from immune responses while allowing nutrient exchange. This application is particularly relevant in the development of cell-based therapies for diabetes and other conditions requiring insulin delivery .

Agricultural Uses

Soil Conditioning and Plant Growth Stimulants

In agriculture, this compound acts as a soil conditioner and plant growth stimulant. It improves soil structure and moisture retention, enhancing plant growth under various environmental conditions. Additionally, it has been shown to stimulate microbial activity in the soil, promoting nutrient availability .

Case Studies

作用機序

AMMONIUM ALGINATE is compared with other alginate-based wound dressings, highlighting its unique properties:

Calcium Alginate Dressings: Similar to this compound, these dressings also form a gel upon contact with wound exudate.

Hydrocolloid Dressings: These dressings also provide a moist environment for wound healing but do not have the same hemostatic properties as this compound.

Hydrofiber Dressings: These dressings are highly absorbent and form a gel upon contact with wound exudate, similar to this compound.

類似化合物との比較

- Calcium Alginate Dressings

- Hydrocolloid Dressings

- Hydrofiber Dressings

AMMONIUM ALGINATE stands out due to its unique combination of calcium and sodium alginate, providing both hemostatic and wound healing properties.

生物活性

Ammonium alginate is a derivative of alginic acid, a natural polysaccharide extracted from brown seaweeds. It is widely used in various industries, including food, pharmaceuticals, and biotechnology, due to its unique properties such as gel formation and thickening. This article focuses on the biological activities associated with this compound, highlighting its therapeutic potential and applications.

Chemical Composition and Properties

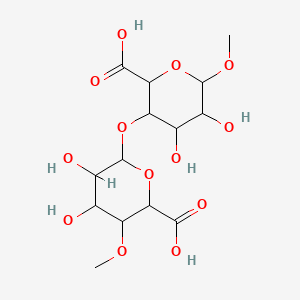

This compound consists of mannuronic acid (M) and guluronic acid (G) blocks. The ratio of these blocks (M/G ratio) influences its biological activity. The structure can be characterized using techniques like NMR spectroscopy, which reveals the composition of these acid blocks and their proportions in the polymer matrix .

| Property | Details |

|---|---|

| M/G Ratio | Varies based on source and processing |

| Molecular Weight | Typically ranges from 10 kDa to 100 kDa |

| Solubility | Soluble in water; forms gels with cations |

| Viscosity | Dependent on concentration and molecular weight |

1. Immunomodulatory Effects

This compound has shown significant immunomodulatory effects, particularly through its ability to stimulate cytokine production. Studies indicate that alginate oligosaccharides can induce the synthesis of cytokines such as TNF-α, IL-6, and IL-12 in macrophages, enhancing immune responses . For instance:

- Cytokine Induction : A study demonstrated that a specific concentration of alginate oligosaccharides (500 μg/mL) activated macrophages to produce various cytokines, indicating its potential as an immunotherapeutic agent .

2. Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. Research has shown that it can scavenge reactive oxygen species (ROS), thereby preventing oxidative stress in cells .

- Neuroprotective Mechanism : In vitro studies revealed that this compound reduced the production of inflammatory mediators in BV2 microglial cells under oxidative stress conditions .

3. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines. This activity is crucial for treating conditions characterized by chronic inflammation.

- LPS-Induced Inflammation : In a controlled study, treatment with this compound significantly suppressed the production of TNF-α and IL-1β in LPS-stimulated macrophages .

4. Antitumor Activity

Recent findings suggest that this compound may possess antitumor properties by modulating immune responses against tumors.

- Tumor Regression : Sulfated derivatives of alginate have been shown to induce tumor regression in animal models through immune modulation rather than direct cytotoxicity .

Case Study 1: Immunomodulation in Cancer Therapy

A study investigated the effects of sulfated this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size correlated with increased levels of immune cytokines, suggesting that this compound could enhance the efficacy of cancer immunotherapies.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Research involving BV2 microglial cells treated with this compound showed a marked decrease in the production of amyloid beta-induced inflammatory cytokines. This suggests potential applications for neurodegenerative diseases like Alzheimer's disease.

特性

IUPAC Name |

6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPPCXIBHQRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |

| Record name | AMMONIUM ALGINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium alginate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |

CAS No. |

9005-34-9 | |

| Record name | Alginic acid, ammonium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alginic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Kaltostat interact with wounds to promote healing?

A1: Kaltostat dressings interact with wounds primarily through their high absorbency and ability to create a moist wound environment. [] They achieve this by exchanging sodium ions from the dressing with calcium ions present in wound exudate. This exchange forms a gel-like matrix that conforms to the wound bed, facilitating autolytic debridement and creating a favorable environment for granulation and re-epithelialization. []

Q2: What are the benefits of using Kaltostat over traditional dressings like gauze?

A2: Kaltostat offers several advantages over traditional gauze dressings, including:

- Enhanced Healing: Studies show a tendency towards faster wound healing with Kaltostat compared to gauze dressings. [, , , ]

- Reduced Pain: Kaltostat dressings are associated with significantly less pain during dressing changes compared to gauze, likely due to their non-adherent nature and moist wound environment. [, , , ]

- Improved Haemostasis: Kaltostat exhibits haemostatic properties, effectively controlling bleeding in various wound types. [, , , , ]

Q3: Does Kaltostat possess any antimicrobial properties?

A3: While Kaltostat itself does not possess inherent antimicrobial properties, its ability to create a moist wound environment and promote autolytic debridement indirectly contributes to a less favorable environment for bacterial growth. []

Q4: What is the chemical composition of Kaltostat?

A4: Kaltostat consists primarily of calcium sodium alginate, a natural polysaccharide derived from seaweed. It is composed of mannuronic acid and guluronic acid residues linked by 1,4-glycosidic bonds.

Q5: Are there any specific spectroscopic data available for Kaltostat?

A5: While specific spectroscopic data for the final Kaltostat product is not readily available in the provided literature, researchers often utilize techniques like Infrared (IR) spectroscopy to characterize the composition and structure of alginate-based materials. []

Q6: How does the performance of Kaltostat compare to other advanced wound dressings?

A6: Studies comparing Kaltostat to other advanced wound dressings, like hydrocolloids (DuoDERM), polyurethane films (Tegaderm Absorbent, Opsite), hydrofiber (Aquacel), and silicone foam (Mepilex), reveal varying results:

- Healing Time: Tegaderm Absorbent demonstrated significantly faster healing times compared to Kaltostat. [] DuoDERM showed a trend towards faster healing, although not statistically significant. []

- Pain Reduction: Tegaderm Absorbent was associated with significantly less postoperative pain compared to Kaltostat. []

- Cost-Effectiveness: Xeroform (petrolatum gauze) emerged as the most cost-effective option, while Aquacel proved to be the most expensive. []

Q7: Is Kaltostat biodegradable?

A7: The biodegradability of Kaltostat is a subject of ongoing research. While one study observed no noticeable degradation of Kaltostat fibers after three months of subcutaneous implantation in rats, [] other research suggests that a novel alginate dressing, AGA-100, exhibits complete bioresorption within three months when implanted into rabbit muscle. []

Q8: In what clinical scenarios is Kaltostat typically used?

A8: Kaltostat finds application in various clinical settings for the management of:

- Split-thickness skin graft donor sites [, , , , ]

- Epistaxis (nosebleeds) [, , ]

- Venous ulcers [, ]

- Burns [, ]

- Surgical wounds requiring haemostasis [, ]

Q9: Are there any specific contraindications for the use of Kaltostat?

A9: While Kaltostat is generally considered safe and well-tolerated, it is not recommended for use on wounds with minimal exudate, as it requires moisture to activate its gel-forming properties. Additionally, some individuals may experience sensitivities or allergic reactions to alginate dressings.

Q10: What are the current research trends focusing on Kaltostat and similar alginate dressings?

A10: Ongoing research aims to enhance the properties of alginate dressings like Kaltostat. Some key areas of exploration include:

- Incorporation of Antimicrobial Agents: Researchers are investigating the incorporation of antimicrobial agents like silver nanoparticles and iodine into alginate dressings to combat infection and promote healing. [, ]

- Improving Biodegradability: Efforts are underway to develop alginate dressings with enhanced biodegradability, minimizing the potential for foreign body reactions. []

- Optimizing Mechanical Properties: Researchers are exploring methods to improve the mechanical strength and elasticity of alginate dressings, potentially enhancing their performance and durability. []

Q11: What are the potential future applications of alginate-based dressings like Kaltostat?

A11: The future of alginate-based dressings appears promising, with potential applications extending beyond traditional wound healing. Researchers are investigating their use in:

- Drug Delivery Systems: The biocompatible and biodegradable nature of alginates makes them attractive candidates for developing controlled drug delivery systems. []

- Tissue Engineering: Alginate hydrogels hold potential for use as scaffolds in tissue engineering applications due to their biocompatibility and ability to mimic the extracellular matrix. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。